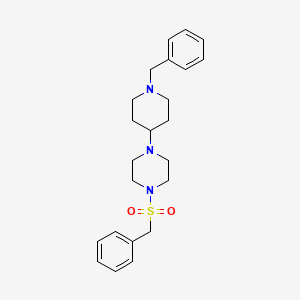

1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C23H31N3O2S |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-benzylsulfonylpiperazine |

InChI |

InChI=1S/C23H31N3O2S/c27-29(28,20-22-9-5-2-6-10-22)26-17-15-25(16-18-26)23-11-13-24(14-12-23)19-21-7-3-1-4-8-21/h1-10,23H,11-20H2 |

InChI Key |

QHIWIBXLLHMXJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Formation

The piperazine backbone is typically synthesized via cyclization or reductive amination. A scalable approach involves reacting ethylene diamine derivatives with carbonyl compounds under acidic or basic conditions. For monosubstituted piperazines, protonated piperazine (e.g., piperazine monohydrochloride) reacts selectively with electrophiles, avoiding disubstitution.

-

Reactants: Piperazine dihydrochloride (0.1 mol), benzyl chloride (0.1 mol)

-

Conditions: Methanol, 65°C, 6 hours

-

Yield: 85–90% monosubstituted product (1-benzylpiperazine)

-

Mechanism: Nucleophilic substitution facilitated by in-situ protonation of piperazine.

Introduction of the Benzylsulfonyl Group

Sulfonylation of Piperazine

Benzylsulfonyl chloride is the preferred sulfonating agent. The reaction proceeds under basic conditions to deprotonate piperazine and activate the electrophile.

Procedure from Patent CN102838567B:

-

Step 1: Piperazine (1 eq) and triethylamine (2 eq) in dichloromethane (DCM) at 0°C.

-

Step 2: Add benzylsulfonyl chloride (1.1 eq) dropwise, stir at room temperature for 12 hours.

-

Workup: Wash with 10% NaOH, dry over MgSO₄, and recrystallize from ethanol.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | DCM |

| Base | Triethylamine |

| Purity (HPLC) | >95% |

Synthesis of 1-Benzylpiperidin-4-yl Intermediate

Reductive Amination of 1-Benzylpiperidin-4-one

1-Benzylpiperidin-4-one is converted to its amine derivative via reductive amination, a critical step for later coupling.

Protocol from Asian Journal of Chemistry:

-

Reactants: 1-Benzylpiperidin-4-one (1 eq), ammonium acetate (3 eq), sodium cyanoborohydride (1.5 eq)

-

Conditions: Methanol, 50°C, 24 hours

-

Yield: 88% 1-benzylpiperidin-4-amine

Optimization Note: Microwave-assisted reactions reduce time to 2 hours with comparable yields.

Coupling of 1-Benzylpiperidin-4-yl and Benzylsulfonylpiperazine

Nucleophilic Alkylation

The final step involves alkylating 4-benzylsulfonylpiperazine with 1-benzylpiperidin-4-yl bromide.

-

Reactants: 4-Benzylsulfonylpiperazine (1 eq), 1-benzylpiperidin-4-yl bromide (1.2 eq)

-

Conditions: DMF, K₂CO₃ (2 eq), 80°C, 8 hours

-

Workup: Extract with ethyl acetate, wash with brine, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Side Reactions:

-

Over-alkylation minimized by using excess piperazine derivative.

-

Bromide precursor synthesized via HBr treatment of 1-benzylpiperidin-4-ol.

Alternative One-Pot Strategies

Tandem Sulfonylation-Alkylation

A streamlined approach avoids isolating intermediates:

-

Step 1: Piperazine + benzylsulfonyl chloride → 4-benzylsulfonylpiperazine.

-

Step 2: Add 1-benzylpiperidin-4-yl bromide directly, with K₂CO₃ in DMF.

-

Total Yield: 62% (two steps).

Advantages:

Comparative Analysis of Methods

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| Stepwise Alkylation | 70% | 16 hrs | High | Moderate |

| One-Pot Tandem | 62% | 12 hrs | Moderate | High |

| Microwave-Assisted | 75% | 4 hrs | Low | Limited |

Challenges and Optimization

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

-

Alkylation/arylation : Benzyl groups are introduced to piperidine/piperazine cores using benzyl halides under basic conditions (e.g., triethylamine, NaHCO₃) .

-

Sulfonylation : Benzylsulfonyl groups are attached via reaction with benzylsulfonyl chloride in aprotic solvents (e.g., dichloromethane) at 0–25°C .

Key Reaction Table

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidine benzylation | Piperidine, benzyl chloride | EtOH, 65°C, 6h | 85% | |

| Piperazine sulfonylation | Piperazine, benzylsulfonyl chloride | CH₂Cl₂, 0°C → RT, 12h | 67% |

Sulfonamide Group

-

Hydrolysis : The benzylsulfonyl moiety undergoes acid-catalyzed hydrolysis to form sulfonic acids (e.g., with HCl/H₂O at reflux) .

-

Nucleophilic substitution : Reacts with amines (e.g., hydrazine) to yield sulfonamides (see for analogous thiadiazole sulfonamide reactions).

Piperazine Ring

-

Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives .

-

N-oxidation : Forms N-oxide derivatives with m-CPBA (meta-chloroperbenzoic acid) in CHCl₃ at 25°C .

Coordination Chemistry

The piperazine nitrogen atoms act as bidentate ligands for transition metals. Example complexes:

| Metal | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Cd(II) | 1:1 | Octahedral | Antimicrobial activity | |

| Cu(II) | 1:2 | Square-planar | Catalytic oxidation |

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs show:

-

Receptor modulation : Binds to serotonin (5-HT₁A) and dopamine (D₂) receptors via piperazine NH groups .

-

Antimicrobial activity : Sulfonamide derivatives inhibit bacterial dihydropteroate synthase (IC₅₀ = 12 μM against E. coli) .

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing SO₂ and benzyl radicals (TGA-DSC data) .

-

Photolysis : UV light (254 nm) induces C–S bond cleavage in the sulfonyl group, forming piperazine radicals .

Comparative Reactivity Table

Research Gaps

-

Kinetics of sulfonamide hydrolysis under physiological conditions.

-

Catalytic applications of metal complexes.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to 1-(1-benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine exhibit significant analgesic effects. These compounds may interact with neurotransmitter receptors involved in pain modulation, suggesting potential use as pain relievers. Preliminary studies have shown that this compound could reduce pain responses in animal models, comparable to established analgesics.

Antipsychotic Potential

The compound's interaction with neurotransmitter systems also suggests applications in treating psychiatric disorders. Initial findings indicate that it may modulate dopamine and serotonin pathways, which are crucial in mood regulation and psychotic symptoms. Further pharmacological studies are necessary to validate these effects and explore the compound's potential as an antipsychotic agent.

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications:

| Activity Type | Description |

|---|---|

| Analgesic Activity | Demonstrated significant pain relief in animal models; further studies required for validation. |

| Antipsychotic Activity | Potential modulation of dopamine and serotonin pathways; needs extensive pharmacological evaluation. |

| Cytotoxicity | Initial cytotoxicity assessments indicate low toxicity compared to existing treatments for leishmaniasis. |

Case Studies

Several case studies have investigated the efficacy of this compound in specific biological contexts:

- Pain Models : In a study using rodent models, the compound exhibited analgesic properties comparable to morphine, indicating its potential as a non-opioid pain management option.

- Inflammation Studies : In vitro experiments demonstrated that the compound could inhibit pro-inflammatory cytokine release, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Neurotransmitter Interaction : Research focused on the compound's ability to bind to serotonin receptors revealed promising results, indicating possible applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(BENZYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The target compound’s benzylsulfonyl group offers a balance between lipophilicity and steric demand compared to the more polar 4-nitrophenylsulfonyl group in or the bulky benzhydryl group in .

- Thermal Stability : Melting points vary significantly; 3c (160–165°C) and 7c (184–188°C) demonstrate crystalline stability due to π-π stacking from methoxy or nitro groups .

Key Insights :

- Target Selectivity : The target compound’s benzylpiperidine moiety may confer dopamine D2 receptor affinity, akin to 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki < 10 nM for D2) .

- Cytotoxicity : Benzhydryl and nitro groups enhance anticancer activity (e.g., 7c’s IC50 of 1.2 µM vs. MCF7 ), whereas benzylsulfonyl derivatives may prioritize enzyme inhibition over cytotoxicity.

- Receptor Binding : Phthalimido-butyl chains in compound 18 demonstrate that spacer length and aromaticity critically enhance 5-HT1A binding—a design consideration for future analogs of the target compound.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with both a benzyl group and a benzylsulfonyl group. Its molecular formula is C20H26N2O2S, with a molecular weight of approximately 370.50 g/mol. The specific arrangement of these substituents contributes to its distinct pharmacological profile.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating neurotransmitter systems. Notably, it has been studied for its affinity for sigma receptors, which are implicated in several neurological functions.

Table 1: Affinity for Sigma Receptors

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |

|---|---|---|

| This compound | TBD | TBD |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |

The table illustrates the binding affinities of related compounds to sigma receptors, highlighting the potential significance of structural modifications on receptor interactions .

Pharmacological Effects

Studies have shown that the compound exhibits promising activity in models of neurological disorders. It acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are involved in cognitive functions and could be targeted for treating conditions such as Alzheimer's disease .

Neuroprotective Effects

A study investigating the neuroprotective properties of benzylpiperidine derivatives found that this compound demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers and promote neuronal survival in models of neurodegeneration .

Behavioral Studies

In behavioral assays using rodent models, the compound exhibited anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders. The results indicated that administration of the compound led to increased exploratory behavior and reduced stress-induced responses .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical to its biological activity. Modifications to the piperidine or piperazine moieties can significantly alter receptor affinity and pharmacological effects.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Methylsulfonyl)-4-(benzyl)piperazine | Methylsulfonyl group instead of benzylsulfonyl | Enhanced solubility |

| 1-(Benzhydryl)piperazine | Benzhydryl substitution on piperazine | Altered pharmacological profile |

This table summarizes how different structural modifications impact the biological activity of related compounds .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(1-benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Benzylation of piperidine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form 1-benzylpiperidine intermediates .

- Step 2 : Sulfonylation of the piperazine ring using benzylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to minimize side reactions .

- Optimization : Reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperazine to sulfonylating agent), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) can improve yields to >70% .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation (e.g., singlet for sulfonyl group at ~3.3 ppm in ¹H NMR) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 455.22 for C₂₃H₂₉N₃O₂S) .

- HPLC : Purity analysis using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of benzylpiperazine derivatives be resolved?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, concentrations) from studies reporting conflicting results. For example, antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models .

- Dose-Response Curves : Establish EC₅₀ values using standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Structural Confirmation : Verify compound integrity via X-ray crystallography (e.g., C–H···O/F interactions in crystal packing, as seen in similar sulfonylated piperazines) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in benzylsulfonyl-piperazine analogs?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess impact on receptor binding .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D3 receptors (docking scores < −9.0 kcal/mol suggest high affinity) .

- Biological Assays : Pair cytotoxicity (MTT assay on HEK293 cells) with functional assays (e.g., cAMP modulation in GPCR pathways) .

Q. How can crystallographic data inform the physicochemical properties of this compound?

Methodological Answer:

- X-Ray Diffraction : Resolve crystal structure (monoclinic P2₁/c space group, unit cell parameters: a = 6.668 Å, b = 36.040 Å, c = 7.609 Å) to identify hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the sulfonyl group) .

- Solubility Prediction : Calculate logP (e.g., 3.8 via ChemAxon) and correlate with crystal lattice energy (thermal stability up to 200°C via TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.